molecular formula C16H13N3O6S2 B13954295 7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid CAS No. 61827-77-8

7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid

Cat. No.: B13954295
CAS No.: 61827-77-8
M. Wt: 407.4 g/mol
InChI Key: QSKBOKGWPXTVNO-UHFFFAOYSA-N
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Description

7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid is an organic compound with the molecular formula C16H13N3O6S2. It is a type of azo dye, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including dyeing and staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,3-disulphonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent.

    Reduction: The primary products are the corresponding amines.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.

Scientific Research Applications

7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to specific substrates makes it useful in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-((4-Hydroxyphenyl)azo)naphthalene-1,3-disulphonic acid
  • 7-((4-Methylphenyl)azo)naphthalene-1,3-disulphonic acid
  • 7-((4-Chlorophenyl)azo)naphthalene-1,3-disulphonic acid

Uniqueness

7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

CAS No.

61827-77-8

Molecular Formula

C16H13N3O6S2

Molecular Weight

407.4 g/mol

IUPAC Name

7-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C16H13N3O6S2/c17-11-2-5-12(6-3-11)18-19-13-4-1-10-7-14(26(20,21)22)9-16(15(10)8-13)27(23,24)25/h1-9H,17H2,(H,20,21,22)(H,23,24,25)

InChI Key

QSKBOKGWPXTVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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